cis-1,4-Dichloro-2-butene

描述

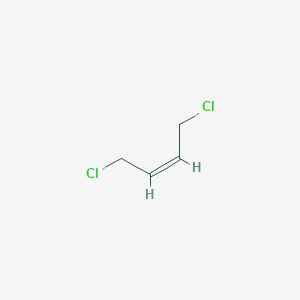

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-1,4-dichlorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDIANVAWVHZIR-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2 | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027405 | |

| Record name | (2Z)-1,4-Dichlorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS], Colorless liquid; [HSDB] | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichloro-cis-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

313 °F at 760 mmHg (USCG, 1999), 152.5 °C, 158 °C | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLORO-CIS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohol, ether, acetone, benzene, In water , 580 mg/l @ 25 °C, Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol., Soluble in ether., Water solubility = 580 mg/l at 25 °C | |

| Record name | 1,4-DICHLORO-CIS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.112 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.188 @ 25 °C/4 °C, 1.1858, Density: 1.183 (technical grade mixture) of cis and trans isomers. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLORO-CIS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.0 [mmHg], 4.09 [mmHg], 4.09 mm Hg @ 25 °C, Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture, 3 mm Hg @ 25 °C | |

| Record name | 1,4-Dichloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichloro-cis-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DICHLORO-CIS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

764-41-0, 1476-11-5 | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-1,4-Dichloro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-cis-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobutene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene, 1,4-dichloro-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-1,4-Dichlorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,4-dichlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLORO-2-BUTENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQS2752I90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DICHLORO-CIS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-54 °F (USCG, 1999), -48 °C, Heat of Vaporization: 4.9201X10+7 J/kmol @ melting point, Surface Tension: 0.045796 Newtons/m @ melting point, 3.5 °C | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLORO-CIS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-1,4-Dichloro-2-butene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,4-Dichloro-2-butene is a halogenated alkene of significant interest as a chemical intermediate in various industrial syntheses.[1] Its bifunctional nature, arising from the presence of two reactive chloroallylic groups, makes it a versatile building block for the synthesis of a range of compounds, including chloroprene, adiponitrile, butane-1,4-diol, and tetrahydrofuran.[1][2] A thorough understanding of its chemical properties, structure, and reactivity is paramount for its effective and safe utilization in research and development settings. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, structural features, and relevant experimental methodologies.

Chemical Structure and Isomerism

This compound, with the chemical formula C₄H₆Cl₂, is one of three primary isomers formed during the chlorination of butadiene, the others being trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene.[3] The "cis" configuration indicates that the two chlorine atoms are on the same side of the carbon-carbon double bond. This stereochemistry plays a crucial role in its physical properties and reactivity. The differentiation of these isomers is critical as their physical and chemical properties vary, which can impact reaction outcomes and product purity.[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂ | [4] |

| Molecular Weight | 124.99 g/mol | [4][5] |

| CAS Number | 1476-11-5 | [4] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -48 °C | [1] |

| Boiling Point | 152.5 °C | [4] |

| Density | 1.188 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.489 | [1] |

| Solubility | Soluble in alcohol, ether, acetone, benzene, and chloroform (B151607). Not miscible or difficult to mix in water. | [1][2][4] |

| Vapor Pressure | 3.0 mmHg | [5] |

Reactivity and Applications

This compound is a reactive molecule primarily used as an intermediate in organic synthesis. The presence of two allylic chloride functionalities makes it susceptible to nucleophilic substitution reactions. For instance, it reacts with sodium amide to yield trans-1-chloro-1,3-butadiene. It is also utilized in the preparation of functionalized 3,5-disubstituted cyclopent-2-enones. The cis configuration is reported to have lower activation energies in some reactions compared to the trans isomer, making it thermodynamically more stable in those transformations.[2]

Experimental Protocols

Synthesis and Purification

The industrial production of 1,4-dichloro-2-butenes involves the chlorination of butadiene.[4] This process typically yields a mixture of this compound, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene.[3] The separation of these isomers is challenging due to their similar boiling points and can be achieved by fractional distillation under reduced pressure.[6]

General Synthetic Approach: Chlorination of Butadiene

A stream of butadiene and chlorine gas are reacted, often in the gas or liquid phase. The reaction is exothermic and requires careful temperature control to minimize the formation of higher chlorinated byproducts. The resulting crude product is a mixture of dichlorobutene (B78561) isomers.

Purification: Fractional Distillation

The isomeric mixture is subjected to fractional distillation under reduced pressure. Due to the close boiling points of the isomers, a distillation column with high theoretical plates is necessary for efficient separation. The exact conditions (pressure, temperature, reflux ratio) need to be optimized based on the specific composition of the isomeric mixture and the desired purity of the cis-isomer.

Analytical Methodologies

Accurate identification and quantification of this compound, particularly in the presence of its isomers, is crucial for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like dichlorobutene isomers.[3]

-

Principle: The isomers are separated based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase in a capillary column. The mass spectrometer then detects and fragments the eluting compounds, providing a unique mass spectrum for identification.

-

Experimental Protocol:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for separating the isomers.[3]

-

Injector Temperature: 250 °C.[3]

-

Oven Temperature Program: Initial temperature of 40 °C (hold for 2 minutes), then ramp to 200 °C at a rate of 10 °C/min.[3]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

-

Injection: 1 µL of a diluted sample (in a solvent like hexane (B92381) or methanol) with a split ratio (e.g., 50:1).[3]

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.[3]

-

Data Analysis: The isomers are identified based on their retention times and characteristic mass spectra, including the isotopic pattern from the two chlorine atoms.[3] While fragmentation patterns of the cis and trans isomers are very similar, their chromatographic separation is key to their individual quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation and differentiation of the dichlorobutene isomers.[3]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by specific chemical shifts and coupling constants for the vinylic and allylic protons, which are distinct from its trans and 3,4-dichloro isomers.[3]

-

¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum can differentiate the 1,4-dichloro isomers (two signals due to symmetry) from the 3,4-dichloro isomer (four signals).[3]

-

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide complementary information for isomer differentiation.[3]

-

Principle: The key diagnostic peak for distinguishing the 1,4-dichloro-2-butene isomers is the C-H out-of-plane bending vibration. The trans isomer typically shows a strong absorption around 965 cm⁻¹, which is absent in the cis isomer.[3] Raman spectroscopy can also be useful, as the C=C stretch is often more intense for the more symmetric trans isomer.[3]

Caption: Workflow for the separation and identification of dichlorobutene isomers.

Conclusion

This compound is a valuable chemical intermediate with distinct structural and chemical properties. Its successful application in research and development hinges on the ability to effectively separate it from its isomers and characterize it with high fidelity. The analytical techniques and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this versatile compound. Careful consideration of its reactivity and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. This compound | 1476-11-5 [chemicalbook.com]

- 2. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to cis-1,4-Dichloro-2-butene (CAS: 1476-11-5) for Researchers and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of cis-1,4-dichloro-2-butene (CAS number 1476-11-5), a versatile bifunctional reagent with significant applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates critical information regarding the compound's physicochemical properties, spectral data, synthesis, and reactivity. Special emphasis is placed on its utility as a precursor in the synthesis of various molecular scaffolds of medicinal interest, including functionalized cyclopentenones and biologically active nucleoside analogs. Detailed experimental protocols, safety and handling procedures, and analytical methodologies are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide explores the known biological activities of derivatives synthesized from this compound, offering insights into its potential in the discovery of novel therapeutic agents.

Introduction

This compound is a halogenated alkene that serves as a valuable C4 building block in synthetic organic chemistry.[1] Its chemical structure, featuring two reactive chlorine atoms flanking a cis-configured double bond, allows for a diverse range of chemical transformations. This bifunctionality enables the construction of various cyclic and acyclic molecules, making it a key intermediate in the synthesis of industrial chemicals, agrochemicals, and pharmaceutical compounds.[2][3]

In the context of drug discovery and development, this compound has been utilized in the preparation of complex molecular architectures, including heterocyclic compounds and carbocyclic systems.[4] Of particular interest is its role in the synthesis of nucleoside analogs, a class of compounds renowned for their antiviral and anticancer properties.[5] This guide aims to provide a detailed technical resource for researchers, consolidating essential data and methodologies to unlock the full synthetic potential of this versatile reagent.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in chemical synthesis. This section summarizes its key properties and spectral data in a structured format.

Physical and Chemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1476-11-5 | [6] |

| Molecular Formula | C₄H₆Cl₂ | [6] |

| Molecular Weight | 125.00 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -48 °C | [6] |

| Boiling Point | 152 °C at 758 mmHg | [6] |

| Density | 1.188 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.489 | [6] |

| Solubility | Soluble in chloroform. Not miscible or difficult to mix in water. Soluble in alcohol, ether, acetone, and benzene. | [2][7] |

| Stability | Sensitive to light and moisture. | [2] |

| Storage Temperature | 2-8°C | [6] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound and its reaction products.

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available for viewing. | [8] |

| ¹³C NMR | Spectra available for viewing. | [8] |

| Infrared (IR) | Spectra available for viewing (ATR-IR, Transmission IR, Vapor Phase IR). | [8] |

| Mass Spectrometry (MS) | Spectra available for viewing (GC-MS). | [8][9] |

| Raman | Spectrum available for viewing. | [8] |

Synthesis and Manufacturing

This compound is typically produced through the chlorination of 1,3-butadiene.[10] This process yields a mixture of isomers, including this compound, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene. The isomeric mixture can be used directly in some applications, or the desired cis-isomer can be separated and purified.

The diagram below illustrates the general synthesis pathway for dichlorobutene (B78561) isomers.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of two allylic chloride groups, which are susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups and the construction of diverse molecular frameworks.

Synthesis of Functionalized Cyclopentenones

This compound is a key reagent in the [4+1] annulation strategy for the synthesis of functionalized cyclopentenes and cyclopentenones.[6] This typically involves the reaction with a sulfone-activated methylene (B1212753) compound.

The general workflow for this synthesis is depicted below.

Synthesis of Biologically Active Nucleoside Analogs

A significant application of this compound in medicinal chemistry is its use in the synthesis of nucleoside analogs. These compounds are structurally similar to natural nucleosides and can interfere with viral replication or cell division, leading to antiviral and anticancer activities.

Acyclic neplanocin analogues have been prepared by the condensation of purine (B94841) or pyrimidine (B1678525) bases with dichlorobutenes.[5] For example, reaction with adenine (B156593) or N²-acetylguanine followed by hydrolysis yields the corresponding acyclic nucleoside analogs.[5] Some of these synthesized compounds have shown significant cytotoxicity against leukemia cells and inhibitory activity against herpes simplex viruses.[5]

The general scheme for the synthesis of these analogs is as follows:

Experimental Protocols

This section provides generalized experimental procedures for key reactions involving this compound. Researchers should adapt these protocols to their specific substrates and laboratory conditions.

General Procedure for the Synthesis of Tetraalkyl cis,cis-cyclodeca-3,8-diene-1,1,6,6-tetracarboxylates

This procedure is adapted from the literature for the cyclization of this compound with dialkyl malonates.[11]

-

Preparation of Sodium Alkoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, sodium spheres are washed with hexane (B92381) and slowly added to the desired alcohol (e.g., methanol (B129727) for sodium methoxide) under a nitrogen atmosphere to generate the sodium alkoxide.[11]

-

Reaction with Dialkyl Malonate: The corresponding dialkyl malonate (e.g., dimethyl malonate) is added dropwise to the cooled sodium alkoxide solution.[11]

-

Addition of this compound: A solution of this compound in an appropriate solvent is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for a specified period.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation to yield the desired tetraalkyl cis,cis-cyclodeca-3,8-diene-1,1,6,6-tetracarboxylate.[11]

General Procedure for GC-MS Analysis of Dichlorobutene Isomers

Accurate analysis of reaction mixtures containing dichlorobutene isomers is crucial for process optimization and quality control. GC-MS is a powerful technique for this purpose.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A capillary column suitable for separating nonpolar to moderately polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is recommended.

-

Sample Preparation: Samples are typically diluted in a suitable solvent like methanol or hexane.

-

GC Conditions (Typical Starting Point):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

Biological Activity of Derivatives and Relevance to Drug Development

While this compound itself is not a therapeutic agent, its derivatives have shown promising biological activities, making it a valuable starting material for drug discovery programs.

Antiviral and Anticancer Nucleoside Analogs

As previously mentioned, acyclic nucleoside analogs derived from dichlorobutenes have demonstrated significant biological activity.[5] For instance, 9-[(E)-4-chlorobut-2-enyl]adenine exhibited cytotoxicity against P-388 mouse lymphoid leukemia cells, while 9-[(E)-4-hydroxybut-2-enyl]guanine was found to inhibit the replication of herpes simplex viruses type 1 and 2.[5]

The development of bridged nucleoside analogs, which lock the sugar pucker into a specific conformation, has also been an active area of research.[12] These conformationally constrained analogs can exhibit enhanced binding to their biological targets. A small library of 2′,4′- and 3′,4′-bridged nucleoside analogs has been synthesized and evaluated for antibacterial, antitumor, and antiviral activities, with some compounds showing potent anti-HIV properties.[12]

Enzyme Inhibition

Certain halogenated alkenes have been shown to act as enzyme inhibitors. For example, trans-1,2-dichloroethylene (B151667) is a selective inhibitor of cytochrome P450 2E1.[13] While direct studies on the enzyme inhibitory properties of this compound derivatives are limited in the provided search results, the potential for such activity exists and warrants further investigation. The electrophilic nature of the allylic chlorides could allow for covalent modification of enzyme active sites, leading to irreversible inhibition.

The logical relationship for the potential of dichlorobutene derivatives as enzyme inhibitors is outlined below.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification and Classification

| Hazard Class | Category |

| Flammable liquids | Category 3 |

| Acute toxicity, Oral | Category 3 |

| Acute toxicity, Dermal | Category 3 |

| Acute toxicity, Inhalation | Category 2 |

| Skin corrosion/irritation | Category 1B |

| Serious eye damage/eye irritation | Category 1 |

| Carcinogenicity | Category 1A |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

(Data sourced from safety data sheets)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily available.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used, especially when working outside of a fume hood or with large quantities.

-

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicology Summary

This compound is classified as a carcinogen (Category 1A).[3] It is highly toxic if inhaled, toxic in contact with skin, and toxic if swallowed. It causes severe skin burns and eye damage, and may cause respiratory irritation. The toxicological properties have not been fully investigated, and all direct contact should be avoided.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with demonstrated applications in the preparation of complex molecules, including those with significant biological activity. Its utility in the synthesis of functionalized cyclopentenones and nucleoside analogs highlights its potential for the development of new therapeutic agents. However, its hazardous nature necessitates strict adherence to safety protocols. This technical guide provides a foundational resource for researchers and drug development professionals, enabling them to safely and effectively utilize this compound in their synthetic endeavors. Further research into the biological mechanisms of its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. trans-1,4-Dichloro-2-butene | High-Purity Reagent [benchchem.com]

- 2. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]

- 3. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of acyclic neplanocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 95 1476-11-5 [sigmaaldrich.com]

- 7. This compound | 1476-11-5 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Butene, 1,4-dichloro-, (E)- [webbook.nist.gov]

- 10. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ecommons.luc.edu [ecommons.luc.edu]

- 12. Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of cytochrome P450 2E1 in vivo and in vitro with trans-1,2-dichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of cis-1,4-Dichloro-2-butene

An In-depth Technical Guide to the Physical Properties of cis-1,4-Dichloro-2-butene

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document collates essential quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for the characterization of such compounds.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2][3] It is an organochlorine compound with significant applications as a chemical intermediate.[4][5]

Data Presentation

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| IUPAC Name | (2Z)-1,4-dichlorobut-2-ene | |

| CAS Number | 1476-11-5 | |

| Molecular Formula | C₄H₆Cl₂ | [4][6] |

| Molecular Weight | 125.00 g/mol | [4][7][8] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Melting Point | -48 °C | [1][2][4][8][9] |

| Boiling Point | 152-153 °C | at 758-760 mmHg[1][3][4][8][9] |

| Density | 1.188 g/mL | at 25 °C[1][4][8] |

| 1.136 g/cm³ | at 20 °C[2] | |

| Refractive Index | 1.489 (n20/D) | [1][4][8] |

| Solubility | Insoluble in water | [4][5] |

| Soluble in alcohol, ether, acetone, benzene, chloroform | [1][3][4][5] | |

| Vapor Pressure | 4 mmHg | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound. These protocols are based on established laboratory techniques and standards from organizations such as ASTM and IUPAC.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is a common and efficient technique for this measurement on a small scale.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the fusion tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[4]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed into the Thiele tube containing mineral oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[1]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][4]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.[1]

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is used for precise measurement of the density of a liquid. This method is a specific application of the principles outlined in ASTM D1475.[10]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_empty).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m_water). The temperature of the water is recorded.

-

The mass of the water is calculated (m_water - m_empty).

-

Using the known density of water at the recorded temperature, the exact volume of the pycnometer (V_p) is calculated.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed (m_sample).

-

The mass of the this compound is calculated (m_sample - m_empty).

-

The density of the sample is calculated by dividing its mass by the volume of the pycnometer (Density = (m_sample - m_empty) / V_p).

Alternatively, digital density meters operating on the oscillating U-tube principle (as described in ASTM D4052) can be used for rapid and highly accurate measurements.[11][9]

Determination of Solubility

Solubility is assessed qualitatively to determine if a substance is soluble, partially soluble, or insoluble in a given solvent. For haloalkanes, solubility is tested in both polar (water) and non-polar organic solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Solubility in Water:

-

Approximately 1 mL of deionized water is placed in a test tube.

-

A few drops of this compound are added.

-

The mixture is agitated (e.g., by flicking the tube or using a vortex mixer) for 1-2 minutes.

-

The mixture is observed for the formation of a single homogeneous phase (soluble) or the presence of two distinct layers, cloudiness, or droplets (insoluble). Haloalkanes are generally insoluble in water because the energy required to break the hydrogen bonds between water molecules is greater than the energy released when new, weaker bonds are formed with the haloalkane.[12][13]

-

-

Solubility in Organic Solvents:

-

The procedure is repeated using various organic solvents (e.g., ethanol, diethyl ether, acetone, benzene, chloroform).

-

Approximately 1 mL of the chosen organic solvent is placed in a test tube.

-

A few drops of this compound are added, and the mixture is agitated.

-

The formation of a homogeneous solution indicates solubility. The principle of "like dissolves like" suggests that non-polar or weakly polar compounds will dissolve in solvents of similar polarity.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a liquid organic compound such as this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 6. byjus.com [byjus.com]

- 7. trl.com [trl.com]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. matestlabs.com [matestlabs.com]

- 11. scribd.com [scribd.com]

- 12. echemi.com [echemi.com]

- 13. Why is solubility of haloalkanes in water is very how class 12 chemistry CBSE [vedantu.com]

Spectroscopic Data of cis-1,4-Dichloro-2-butene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-dichloro-2-butene, tailored for researchers, scientists, and drug development professionals. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables for straightforward comparison. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic data and includes a workflow diagram for the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: Not specified in the available data.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.89 | t | 7.3 | Olefinic protons (-CH=CH-) |

| 4.15 | d | 7.3 | Methylene protons (-CH₂Cl) |

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: Not specified in the available data.

| Chemical Shift (δ) ppm | Assignment |

| 129.2 | Olefinic carbons (-CH=CH-) |

| 40.1 | Methylene carbons (-CH₂Cl) |

Infrared (IR) Spectroscopic Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The table below lists the significant IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3020 | =C-H stretch |

| ~1650 | C=C stretch (cis) |

| ~1270 | =C-H in-plane bend |

| ~750 | C-Cl stretch |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 124 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 126 | Moderate | [M+2]⁺ (Molecular ion with one ³⁵Cl and one ³⁷Cl) |

| 128 | Low | [M+4]⁺ (Molecular ion with ³⁷Cl₂) |

| 89 | High | [M-Cl]⁺ |

| 53 | High | [C₄H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-150 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For this volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared. A small volume (typically 1 µL) is injected into the GC.

-

Gas Chromatography (GC): The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to start at a low temperature and ramp up to ensure good separation from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode at a standard energy of 70 eV. The mass analyzer scans a mass range of approximately m/z 30-200.

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound. The mass spectrum associated with this peak is then analyzed to determine the molecular ion and fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

Thermodynamic Properties of cis-1,4-Dichloro-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic properties of cis-1,4-dichloro-2-butene, a key intermediate in the synthesis of various chemicals, including adiponitrile (B1665535) and chloroprene. Due to the scarcity of primary literature detailing the experimental determination of this compound's thermodynamic parameters, this document relies on critically compiled data from established chemical handbooks. While specific experimental protocols for this molecule are not available in the reviewed literature, this guide outlines the general, standard methodologies used for such determinations to provide a contextual framework for the presented data.

Core Thermodynamic and Physical Properties

The properties of this compound are summarized below. The data is primarily sourced from the Physical and Thermodynamic Properties of Pure Chemicals Data Compilation by Daubert, T.E., and Danner, R.P., as cited in various chemical databases.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₄H₆Cl₂ | - | - |

| Molecular Weight | 125.00 | g/mol | - |

| Boiling Point | 152 | °C (at 758 mmHg) | [1] |

| Melting Point | -48 | °C | [1] |

| Density | 1.188 | g/mL (at 25 °C) | [1] |

| Refractive Index | 1.489 | n20/D | [1] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Notes | Source |

| Heat of Formation | 78.2 | kJ/mol | State (liquid/gas) not specified. | [2] |

| Heat of Combustion | -2332 | kJ/mol | Assumed to be standard enthalpy of combustion. | [2] |

| Heat of Vaporization | 49.2 | kJ/mol | At the melting point. | [2] |

Note: The available data for the heat of formation lacks specification of the compound's state (liquid or gas), which is a critical parameter for its application in thermodynamic calculations. The values should be used with this ambiguity in mind.

Isomeric Relationship and Stability

1,4-Dichloro-2-butene exists as both cis and trans isomers. In the presence of a catalyst at elevated temperatures, the isomers can equilibrate. At 100 °C, an equilibrium mixture consists of approximately 7% cis-1,4-isomer, 72% trans-1,4-isomer, and 21% of the rearranged 3,4-dichloro-1-butene (B1205564) isomer.[3] This suggests that the trans isomer is the most thermodynamically stable of the three.

Standard Experimental Protocols

While specific experimental details for this compound are not available, the following sections describe the standard methodologies that would be employed to determine the key thermodynamic properties listed above.

Enthalpy of Combustion

The standard enthalpy of combustion is determined using bomb calorimetry .

-

Sample Preparation: A precise mass of the liquid sample (this compound) is placed in a crucible inside a high-pressure vessel, the "bomb." A small amount of water is added to the bomb to ensure all combustion products are in their standard states.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited via an electrical fuse. The complete combustion of the chlorinated hydrocarbon produces carbon dioxide (CO₂), water (H₂O), and hydrochloric acid (HCl).

-

Temperature Measurement: The temperature of the surrounding water is monitored until it reaches a maximum. The temperature change (ΔT) is recorded.

-

Calculation: The heat released by the reaction is calculated from ΔT and the predetermined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual N₂) and for the dissolution and formation of hydrochloric acid. The standard enthalpy of combustion (Δc H°) is then calculated per mole of the substance.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the substance at different temperatures. The Clausius-Clapeyron equation provides the theoretical basis for this measurement.

-

Apparatus: An isoteniscope or a similar static vapor pressure apparatus is used. A sample of the liquid is placed in the bulb.

-

Degassing: The sample is typically freeze-pump-thawed several times to remove dissolved air.

-

Measurement: The apparatus is placed in a constant-temperature bath. At each temperature setpoint, the pressure of the vapor in equilibrium with the liquid is measured using a manometer. This is repeated for a range of temperatures.

-

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. The enthalpy of vaporization can thus be determined from the slope of the plot.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is typically not measured directly. Instead, it is calculated from the experimentally determined enthalpy of combustion using Hess's Law . The workflow is illustrated in Figure 2.

-

Combustion Data: The standard enthalpy of combustion (ΔcH°) for this compound is determined as described above.

-

Standard Data: The known standard enthalpies of formation (ΔfH°) for the combustion products (CO₂, H₂O, and HCl) are obtained from literature values.

-

Hess's Law Calculation: The enthalpy of a reaction is the sum of the enthalpies of formation of the products minus the sum of the enthalpies of formation of the reactants. For the combustion reaction:

ΔcH° = [4 * ΔfH°(CO₂) + 2 * ΔfH°(H₂O) + 2 * ΔfH°(HCl)] - [ΔfH°(C₄H₆Cl₂) + ΔfH°(O₂)]

Since the enthalpy of formation of O₂ in its standard state is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound.

Conclusion

This guide consolidates the available, albeit limited, thermodynamic data for this compound. The provided values, sourced from established compilations, offer a baseline for researchers. However, the absence of primary experimental literature highlights a clear data gap. For applications requiring high-precision thermodynamic values, such as process design or advanced computational modeling, it is recommended that these properties be experimentally redetermined using modern calorimetric and vapor pressure techniques as outlined in this document.

References

cis-1,4-Dichloro-2-butene molecular weight and formula

This guide provides essential information regarding the molecular properties of cis-1,4-dichloro-2-butene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chlorinated hydrocarbon with significant applications as an intermediate in chemical synthesis. A clear understanding of its fundamental molecular characteristics is crucial for its application in experimental and industrial settings.

The key quantitative data for this compound are summarized in the table below for straightforward reference and comparison. This information has been compiled from various chemical databases and literature sources.

| Property | Value |

| Molecular Formula | C4H6Cl2[1][2][3][4] |

| Linear Formula | ClCH2CH=CHCH2Cl |

| Molecular Weight | 125.00 g/mol [1][3][5] |

| Exact Mass | 123.9846556 Da[4] |

| CAS Number | 1476-11-5[1] |

Experimental Protocols

Detailed experimental methodologies for the determination of the properties of this compound are extensive. For instance, mass spectrometry is a primary technique for determining the molecular weight and formula. In a typical electron ionization mass spectrometry (EI-MS) experiment, a sample of this compound is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This process generates molecular ions and fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed to determine the molecular weight and elucidate the structure. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) is a key diagnostic feature in the mass spectrum of this compound.

Logical Relationships

The relationship between the common name, chemical formula, and molecular weight of a compound is fundamental to its identity. The following diagram illustrates this logical connection for this compound.

References

A Technical Guide to the Solubility of cis-1,4-Dichloro-2-butene in Organic Solvents

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases has revealed a lack of specific quantitative solubility data for cis-1,4-Dichloro-2-butene. This guide summarizes the available qualitative data and provides a detailed, generalized experimental protocol for researchers to determine the quantitative solubility in their laboratories.

Introduction

This compound (CAS RN: 1476-11-5) is a chlorinated alkene of significant interest as an intermediate in the synthesis of various chemicals, including chloroprene, adiponitrile, and butane-1,4-diol.[1][2] Understanding its solubility in a range of organic solvents is critical for its application in chemical synthesis, process design, reaction kinetics, and purification processes. This technical guide provides a summary of its known qualitative solubility and presents a robust experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Data

| Solvent | Qualitative Solubility Description | Reference |

| Acetone | Soluble | [1][3][4] |

| Alcohol (General) | Soluble | [1][3][4] |

| Benzene | Soluble | [1][3][4] |

| Carbon Tetrachloride | Miscible | [5] |

| Chloroform | Soluble / Sparingly Soluble | [1][2] |

| Ether | Soluble | [1][3][4] |

| Methanol | Sparingly / Slightly Soluble | [1] |

| Ethylene Glycol | Immiscible | [5] |

| Glycerol | Immiscible | [5] |

| Water | Not miscible or difficult to mix | [1][3] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the Isothermal Shake-Flask Method, a reliable technique for determining the solubility of a liquid solute, such as this compound, in an organic solvent.[6] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.

3.1 Materials and Reagents

-

Solute: High-purity this compound (>95%)

-

Solvents: HPLC or analytical grade organic solvents of interest

-

Internal Standard: A non-reactive, stable compound with a distinct analytical signal (for chromatographic analysis)

3.2 Equipment

-

Analytical balance (± 0.0001 g)

-

Thermostatic orbital shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe (± 0.1 °C)

-

Glass vials or flasks with airtight, solvent-resistant caps (B75204) (e.g., PTFE-lined)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or MS) or other appropriate analytical instrument (e.g., HPLC)

3.3 Experimental Procedure

Step 1: Preparation of Solvent and Standards

-

Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.

-

Create a series of calibration standards by accurately weighing amounts of this compound, adding them to volumetric flasks, adding a constant known amount of the internal standard stock solution, and diluting to volume with the solvent.

Step 2: Sample Preparation and Equilibration

-

Add a known volume or mass of the solvent to several vials.

-

Place the vials in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Allow the solvent to thermally equilibrate.

-

Add an excess amount of this compound to each vial. An "excess" means adding enough solute so that a separate, undissolved phase of the solute is clearly visible after equilibration.

-

Securely cap the vials and place them in the thermostatic shaker. Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solvent phase no longer changes over time.[6]

Step 3: Phase Separation and Sampling

-

Stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the two liquid phases to separate completely.

-

Carefully withdraw an aliquot from the upper (solvent-rich) layer using a syringe. Avoid disturbing the lower (solute-rich) layer or the interface.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any microdroplets of the undissolved solute.

Step 4: Sample Analysis

-

Accurately weigh the filtered sample.

-

Add a precise amount of the internal standard stock solution.

-

Analyze the sample using a pre-calibrated analytical method (e.g., GC). The calibration curve generated from the standards will be used to determine the concentration of this compound in the aliquot.

Step 5: Calculation of Solubility

-

From the analytical results, determine the mass of this compound per mass of the solvent in the aliquot.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solution (g/L), or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of liquid-liquid solubility.

References

- 1. This compound CAS#: 1476-11-5 [m.chemicalbook.com]

- 2. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]

- 3. This compound | 1476-11-5 [chemicalbook.com]

- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

cis-1,4-Dichloro-2-butene stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of cis-1,4-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is curated to be a valuable resource for professionals in research, science, and drug development who handle or utilize this compound. This document details its chemical properties, stability profile under various conditions, and protocols for safe storage and handling.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is an important intermediate in the synthesis of various chemicals, including chloroprene, adiponitrile, butane-1,4-diol, and tetrahydrofuran.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1476-11-5 | [4][5] |

| Molecular Formula | C4H6Cl2 | [1] |